Stannane, tetrachloro-, pentahydrate

概述

描述

Stannane, tetrachloro-, pentahydrate (CAS 10026-06-9), also known as tin(IV) chloride pentahydrate, is a hydrated form of tin tetrachloride. It is a crystalline solid with the molecular formula Cl₄H₁₀O₅Sn and a molecular weight of 350.58 g/mol . Key properties include:

- Melting Point: 56°C

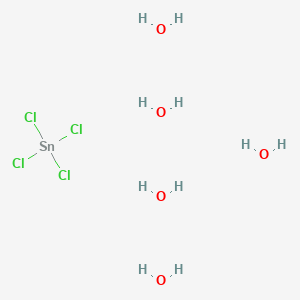

- Structure: Comprises a tin(IV) center coordinated by four chloride ions and five water molecules in a hydrated lattice .

- Safety: Classified as corrosive (UN2440, R34, H314) due to its ability to cause severe skin burns and eye damage. Proper storage requires sealing to prevent moisture absorption .

- Applications: Used in organic synthesis, as a catalyst, and in the production of tin-based coatings .

作用机制

Tin(IV) chloride pentahydrate, also known as stannane, tetrachloro-, pentahydrate or stannic chloride pentahydrate, is an inorganic compound of tin and chlorine with the formula SnCl4·5H2O . This compound is well-known for its role as a Lewis acid and its use as a precursor to other tin compounds .

Target of Action

It is known to interact with various organic and inorganic substances due to its property as a lewis acid . It’s also known to cause respiratory irritation .

Mode of Action

Tin(IV) chloride pentahydrate interacts with its targets by forming hydrates . The compound is known to form [SnCl4(H2O)2] molecules along with varying amounts of water of crystallization . It also reacts with tetraorganotin compounds in redistribution reactions .

Biochemical Pathways

It’s known that the compound can be used in the formation of a xerogel via a cyanogel, which has potential use in solid-state gas sensors .

Pharmacokinetics

It’s known that the compound is very soluble in water , which may influence its bioavailability.

Result of Action

It’s known that the compound can cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tin(IV) chloride pentahydrate. For instance, the compound is very hygroscopic , meaning it readily absorbs moisture from the environment. This can influence its stability and reactivity.

生物活性

Stannane, tetrachloro-, pentahydrate, commonly known as tin(IV) chloride pentahydrate (SnCl₄·5H₂O), is a chemical compound with significant biological activity and applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a white crystalline solid that is highly soluble in water. The compound consists of a central tin atom surrounded by four chlorine atoms in a tetrahedral arrangement, with five water molecules stabilizing the structure through hydrogen bonding. Its synthesis involves the reaction of tin metal with chlorine gas at elevated temperatures:

The compound exhibits Lewis acidic properties, making it a versatile reagent in various chemical reactions, particularly in organic synthesis and catalysis .

The biological activity of this compound is primarily attributed to its ability to release tin(IV) ions (Sn⁴⁺) upon dissolution in water. These ions can interact with biological molecules, potentially leading to various biochemical effects. The compound has been noted for its inhibition of certain enzymatic activities. For instance, it has been shown to slightly inhibit the catalytic activity of horse liver alcohol dehydrogenase (HLADH), which is significant for understanding its potential toxicological effects .

Toxicological Profile

This compound is classified as toxic due to its corrosive nature. It poses risks upon ingestion, inhalation, or skin contact, leading to burns and respiratory irritation. Its toxicity profile necessitates careful handling and appropriate safety measures in laboratory settings .

Enzymatic Inhibition Studies

A study investigating the impact of stannane on HLADH revealed that exposure to the compound resulted in a measurable decrease in enzymatic activity. This finding suggests that stannane may interfere with metabolic processes involving alcohol metabolism .

| Study | Enzyme | Effect | Reference |

|---|---|---|---|

| Inhibition Study | Horse Liver Alcohol Dehydrogenase | Slight inhibition observed |

Applications in Synthesis and Catalysis

Stannane's role as a Lewis acid enables its use in various synthetic applications. It is commonly used as a catalyst in Friedel-Craft reactions and as a reactant for producing organotin compounds when treated with Grignard reagents. Its application extends to the production of indium tin oxide thin films for the semiconductor industry and as a mordant in fabric dyeing processes .

科学研究应用

Chemical Properties and Mechanism of Action

Stannane, tetrachloro-, pentahydrate is characterized by its high solubility in water and its Lewis acidic properties, which allow it to act as an effective catalyst in numerous chemical reactions. It dissociates in aqueous solutions to release tin(IV) ions (Sn⁴⁺), which can interact with various substrates, facilitating chemical transformations.

Key Properties:

- Chemical Formula: SnCl₄·5H₂O

- Appearance: White crystalline solid

- Solubility: Highly soluble in water

- Toxicity: Corrosive; can cause skin burns and eye damage

Applications in Organic Synthesis

This compound is widely used as a catalyst in organic synthesis due to its ability to facilitate various reaction types:

- Friedel-Crafts Reactions: It serves as a catalyst for acylation and alkylation reactions, enhancing the electrophilicity of reactants. For example, it has been employed in the synthesis of dibutyl adipate through the interaction with adipic acid and n-butanol .

- Esterification Reactions: The compound catalyzes the formation of esters from carboxylic acids and alcohols. Notable examples include the synthesis of n-butyl chloroacetate and dibutyl maleate .

- Dehydration Reactions: this compound has been utilized in dehydration processes, such as converting cyclohexanol to cyclohexene.

Material Science Applications

The compound's unique properties make it suitable for various applications in material science:

- Gas Sensors: It is involved in the formation of xerogels that are applied in solid-state gas sensors. These materials exhibit high sensitivity and selectivity for detecting gases .

- Semiconductor Industry: this compound is used in preparing indium tin oxide (ITO) thin films, which are critical for transparent conductive coatings in electronic devices .

- Dyeing and Textile Industry: As a mordant, it enhances dye fixation on fabrics, improving color retention and vibrancy .

Toxicological Studies and Safety Considerations

Due to its corrosive nature, safety measures are essential when handling this compound. Research indicates that exposure can lead to severe skin burns and respiratory issues. Proper ventilation and personal protective equipment (PPE) are recommended during its use .

Case Studies

-

Catalytic Activity in Organic Reactions:

A study demonstrated that this compound effectively catalyzed the acylation of thiophene to produce 2-acetylthiophene. The reaction exhibited high yields under optimized conditions. -

Development of Gas Sensor Materials:

Research focused on utilizing this compound in creating xerogels for gas sensing applications showed promising results. The sensors displayed rapid response times and high sensitivity to volatile organic compounds (VOCs) . -

Textile Dyeing Applications:

A comparative study on mordants revealed that this compound significantly improved the colorfastness of dyes on cotton fabrics compared to traditional mordants. This application highlights its importance in sustainable textile processing .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Catalysis in Friedel-Crafts reactions | Enhances electrophilicity |

| Esterification reactions | Used for synthesizing various esters | |

| Dehydration reactions | Converts alcohols to alkenes | |

| Material Science | Gas sensors | Forms xerogels with high sensitivity |

| Semiconductor coatings | Used in ITO thin film preparation | |

| Textile Industry | Mordant for dyeing | Improves color retention |

化学反应分析

Hydrolysis and Aquation

Stannane, tetrachloro-, pentahydrate undergoes hydrolysis in aqueous media, producing tin(IV) oxide and hydrochloric acid:

This reaction is exothermic and proceeds rapidly in hot water, forming a white crystalline precipitate of SnO₂ . The anhydrous form (SnCl₄) reacts violently with water, releasing dense HCl fumes .

| Property | Anhydrous SnCl₄ | Pentahydrate (SnCl₄·5H₂O) |

|---|---|---|

| Reactivity with H₂O | Violent, exothermic | Moderate, forms SnO₂ |

| Product | HCl gas | SnO₂ + HCl solution |

| Thermal Stability | Boils at 114°C | Decomposes at 56°C |

Complexation with Chloride Ions

In concentrated hydrochloric acid, SnCl₄·5H₂O forms hexachlorostannic acid (H₂SnCl₆):

This reaction is reversible and pH-dependent. The resulting acid reacts with alkali metal cations to form hexachlorostannate salts:

Lewis Acid Behavior and Adduct Formation

As a strong Lewis acid, SnCl₄·5H₂O coordinates with electron donors such as amines, phosphines, and ethers:

The pentahydrate’s structure consists of [SnCl₄(H₂O)₂] molecules hydrogen-bonded to three additional water molecules, enhancing its stability in aqueous solutions .

Thermal Decomposition

Heating SnCl₄·5H₂O above 56°C releases water and regenerates anhydrous SnCl₄:

At higher temperatures (300°C), SnCl₄ decomposes further:

This property is exploited in metallurgical processes to recover tin .

Redox Reactions

In acidic solutions, SnCl₄·5H₂O acts as an oxidizing agent. For example, it oxidizes iodide ions to iodine:

This reactivity is pH-dependent and proceeds faster in the presence of excess HCl .

常见问题

Q. Basic: What experimental methods are recommended for synthesizing and purifying tetrachlorostannane pentahydrate?

Methodological Answer:

Synthesis typically involves direct chlorination of metallic tin using chlorine gas under controlled humidity to form the pentahydrate . Post-synthesis, purification is achieved via recrystallization in dilute hydrochloric acid to prevent hydrolysis. Key parameters include maintaining a dry nitrogen atmosphere to avoid moisture contamination and using stoichiometric excess of Cl₂ to ensure complete tin conversion. Impurities such as SnCl₂ are removed by fractional crystallization, monitored via X-ray diffraction (XRD) to confirm phase purity .

Q. Basic: How can the crystal structure and hydration state of SnCl₄·5H₂O be experimentally validated?

Methodological Answer:

- XRD : Resolve lattice parameters and confirm the monoclinic crystal system reported for stannane hydrates .

- Thermogravimetric Analysis (TGA) : Quantify water content by heating to 150°C and measuring mass loss. Theoretical water content is 25.7% (5 H₂O molecules), but deviations ≥2% suggest incomplete hydration or impurities .

- FTIR Spectroscopy : Identify O–H stretching (3200–3600 cm⁻¹) and Sn–Cl vibrational modes (300–400 cm⁻¹) to distinguish between anhydrous and hydrated forms .

Q. Basic: What safety protocols are critical when handling SnCl₄·5H₂O in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with particulate filters (NIOSH-approved) due to its corrosive nature (R34, H314) .

- Ventilation : Use fume hoods to prevent inhalation of HCl fumes released during hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste in sealed containers labeled UN2440 .

- Storage : Keep in airtight containers at <25°C, away from moisture to prevent deliquescence .

Q. Basic: What are the primary research applications of SnCl₄·5H₂O in materials science?

Methodological Answer:

- Catalysis : Acts as a Lewis acid catalyst in Friedel-Crafts alkylation; optimize molar ratios (1–5 mol%) in dichloromethane at 40–60°C .

- Nanomaterial Synthesis : Used to fabricate SnO₂ nanoparticles via sol-gel methods; calcination at 500°C yields particles <50 nm .

- Polymer Stabilization : Incorporates into PVC matrices (0.1–0.5 wt%) to inhibit thermal degradation, verified via DSC showing increased decomposition temperatures by 20–30°C .

Q. Advanced: How can researchers resolve contradictions in reported thermal properties, such as melting points of SnCl₄ hydrates?

Methodological Answer:

Discrepancies in melting points (e.g., 359.5 K for pentahydrate vs. 344.1 K for hexahydrate ) arise from phase coexistence during thermal analysis. To mitigate:

- Differential Scanning Calorimetry (DSC) : Perform heating/cooling cycles at 1°C/min to isolate phase-specific transitions.

- In-Situ XRD : Monitor structural changes during heating to identify metastable intermediates.

- Sample Purity : Use ICP-OES to verify Sn:Cl ratios (1:4) and exclude impurities like SnCl₂, which alter phase behavior .

Q. Advanced: What advanced techniques are used to analyze SnCl₄·5H₂O’s reactivity in non-aqueous solvents?

Methodological Answer:

- NMR Spectroscopy : Track ¹¹⁹Sn chemical shifts in DMSO-d₆; δ = −200 to −400 ppm indicates Sn⁴⁺ coordination changes .

- Cyclic Voltammetry : Characterize redox behavior in acetonitrile (0.1 M TBAPF₆); Sn⁴⁺/Sn²⁺ reduction peaks at −0.5 V vs. Ag/AgCl .

- Raman Spectroscopy : Detect solvent adduct formation via shifts in Sn–Cl symmetric stretching (340 cm⁻¹) .

Q. Advanced: How does the hydration state of SnCl₄·xH₂O influence its Lewis acidity in catalytic systems?

Methodological Answer:

- Titration Studies : Compare catalytic activity in esterification reactions (e.g., acetic acid + ethanol) using anhydrous SnCl₄ vs. pentahydrate. Lower yields (≤60%) with the hydrate suggest reduced Lewis acidity due to water coordination .

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) show H₂O ligands increase Sn⁴⁺ electron density, lowering electrophilicity .

- In-Situ FTIR : Monitor carbonyl activation (C=O stretch at 1700 cm⁻¹) to quantify substrate coordination efficiency .

Q. Advanced: What methodologies address the compound’s hygroscopicity during kinetic studies?

Methodological Answer:

- Glovebox Techniques : Conduct reactions under argon with H₂O levels <1 ppm (monitored via moisture sensors) .

- Karl Fischer Titration : Quantify residual water in solvents (e.g., THF) to <0.01% before use .

- Sealed Reactors : Use Schlenk lines with PTFE valves to prevent atmospheric moisture ingress during long-term studies .

Q. Advanced: How can researchers differentiate SnCl₄·5H₂O decomposition pathways under varying thermal conditions?

Methodological Answer:

- TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., HCl at m/z 36, H₂O at m/z 18) to map decomposition steps:

- Isoconversional Analysis (Friedman Method) : Calculate activation energies (Eₐ) for each step to model kinetics .

Q. Advanced: What comparative studies exist between SnCl₄·5H₂O and other metal chloride hydrates (e.g., CuSO₄·5H₂O) in thermal energy storage?

Methodological Answer:

- Latent Heat Capacity : SnCl₄·5H₂O exhibits lower enthalpy (ΔH ~150 J/g) vs. CuSO₄·5H₂O (ΔH ~220 J/g) due to weaker hydrogen bonding .

- Cyclic Stability : Accelerated thermal cycling (100+ cycles) reveals SnCl₄·5H₂O degrades faster (20% capacity loss) vs. sodium thiosulfate pentahydrate (10% loss) due to Cl₂ release .

- Microencapsulation : Encapsulate in SiO₂ shells to reduce corrosion; SEM-EDS confirms uniform coating and suppressed mass loss .

相似化合物的比较

Comparison with Anhydrous Tin(IV) Chloride

Anhydrous tin(IV) chloride (SnCl₄, CAS 7646-78-8) is a fuming liquid with distinct properties:

Key Difference : The pentahydrate’s coordination with water stabilizes its structure, reducing reactivity compared to the anhydrous form, which is highly hygroscopic and reactive .

Comparison with Other Metal Chloride Hydrates

Hydrated metal chlorides exhibit variations in coordination and solubility:

Example 1: Strontium Chloride Hexahydrate (SrCl₂·6H₂O, CAS 10025-70-4)

- Structure : Six water molecules coordinate Sr²⁺, forming an octahedral geometry .

- Application : Used in toothpaste and fireworks, contrasting with tin(IV) chloride’s industrial catalysis role .

Example 2: Ytterbium Chloride Hydrates (YbCl₃·nH₂O)

- Hydration States : YbCl₃ forms sesquihydrates (1.5H₂O) and pentahydrates, similar to tin(IV) chloride.

- Solubility : Exhibits high solubility in polar aprotic solvents like phosphoryl chloride, comparable to tin(IV) chloride’s solubility in similar media .

Structural Insight : Unlike ytterbium chloride, tin(IV) chloride pentahydrate’s lattice includes water molecules that stabilize its solid-state structure, as observed in NMR studies of similar hydrates .

Comparison with Other Pentahydrate Compounds

Pentahydrates across different chemical classes show diverse properties:

Example 1: Sodium Tetraborate Pentahydrate (Na₂B₄O₇·5H₂O)

Example 2: Terbium(III) Nitrate Pentahydrate (Tb(NO₃)₃·5H₂O)

- Coordination : Tb³⁺ is surrounded by nitrate ions and water molecules, forming a trigonal prismatic geometry, unlike tin(IV)’s tetrahedral chloride coordination .

- Use : Luminescent materials vs. tin(IV) chloride’s industrial applications .

Key Insight : The stability and decomposition pathways of pentahydrates depend on the central metal’s electronegativity and ligand bonding strength. Tin(IV) chloride pentahydrate’s lower melting point (56°C) compared to sodium tetraborate (200°C) reflects weaker hydrogen bonding in its lattice .

Research Findings and Data Tables

Table 1: Structural and Solubility Comparison of Hydrated Chlorides

Table 2: Thermal Stability of Pentahydrates

属性

IUPAC Name |

tetrachlorostannane;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.5H2O.Sn/h4*1H;5*1H2;/q;;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMOASUYFVRATF-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.Cl[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Sn.5H2O, Cl4H10O5Sn | |

| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074413 | |

| Record name | Stannane, tetrachloro-, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stannic chloride pentahydrate is a white colored solid. It is soluble in water. It is toxic by ingestion, inhalation and skin absorption. It is used to make perfumes and dyes., White or slightly yellow solid with a mild odor of hydrogen chloride; [Merck Index] | |

| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stannic chloride pentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-06-9 | |

| Record name | STANNIC CHLORIDE, PENTAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tin(IV) chloride, pentahydrate (1:4:5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetrachloro-, pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。